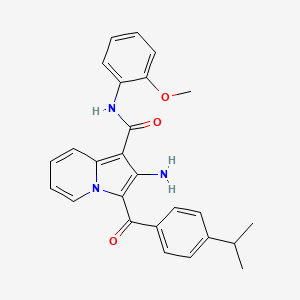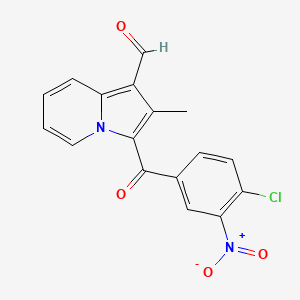![molecular formula C23H15ClN2OS2 B2387496 3-Chlor-N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-1-benzothiophen-2-carboxamid CAS No. 330201-94-0](/img/structure/B2387496.png)
3-Chlor-N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-1-benzothiophen-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The structure of this compound includes a benzothiophene core, a benzothiazole moiety, and a carboxamide group, which contribute to its unique chemical properties and biological activities.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatorische Aktivität
3-Chlor-N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-1-benzothiophen-2-carboxamid: wurde auf sein anti-inflammatorisches Potenzial untersucht. Nichtsteroidale Antirheumatika (NSAR) hemmen in erster Linie die Prostaglandinsynthese, die eine entscheidende Rolle bei Entzündungen spielt. Diese Verbindung könnte selektiv auf Cyclooxygenase-2 (COX-2) abzielen, wodurch Entzündungen und Schmerzen reduziert werden, ohne signifikante gastrointestinale (GI) Nebenwirkungen zu verursachen .
Analgetische Eigenschaften
Zusätzlich zu seinen entzündungshemmenden Wirkungen zeigt diese Verbindung eine analgetische Aktivität. Durch die Modulation von COX-2 kann es Schmerzen lindern, die mit verschiedenen Erkrankungen verbunden sind. Forscher haben seine Wirksamkeit in Tiermodellen untersucht, und vielversprechende Ergebnisse deuten auf sein Potenzial als Analgetikum hin .
Ulzerogene und GI-Sicherheit
Im Gegensatz zu traditionellen NSAR, die aufgrund der COX-1-Hemmung häufig zu GI-Reizungen und Geschwüren führen, scheint diese Verbindung eine geringere ulzerogene Wirkung zu haben. Seine Selektivität für COX-2 minimiert das Risiko von GI-Komplikationen, was es zu einem interessanten Kandidaten für weitere Untersuchungen macht .
Antibakterielle Aktivität
Obwohl nicht umfassend untersucht, haben einige Derivate dieser Verbindung antimikrobielle Eigenschaften gezeigt. Beispielsweise zeigte ein 2,4-disubstituiertes Thiazol-Derivat eine potente inhibitorische Aktivität gegen mikrobielle Stämme, einschließlich Bakterien. Weitere Untersuchungen seines antimikrobiellen Potenzials sind gerechtfertigt .
Antitumorpotenzial
Bestimmte Derivate dieser Verbindung zeigen eine breit gefächerte Antitumoraktivität. Forscher haben selektive Wirkungen auf bestimmte Zelllinien beobachtet, was sie zu einem interessanten Thema in der Krebsforschung macht. Es sind jedoch weitere Studien erforderlich, um seine Mechanismen und potenziellen klinischen Anwendungen vollständig zu verstehen .
Struktur-Wirkungs-Beziehung (SAR)-Studien
Forscher haben verschiedene Analoga und Derivate dieser Verbindung synthetisiert, um SAR zu untersuchen. Durch die Modifikation verschiedener funktioneller Gruppen zielen sie darauf ab, ihre pharmakologischen Eigenschaften zu optimieren. Diese Studien liefern wertvolle Erkenntnisse für die Medikamentenentwicklung .
Wirkmechanismus
Target of Action
Benzothiazole derivatives have been found to exhibit significant anti-inflammatory and analgesic activities . These activities are often mediated through the inhibition of cyclo-oxygenase (COX) pathways , suggesting that COX enzymes could be potential targets.
Mode of Action
It’s known that benzothiazole derivatives can inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is achieved by targeting the COX pathways .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, leading to a decrease in the production of prostaglandins and leukotrienes . These molecules play key roles in inflammation and pain, and their reduction can lead to anti-inflammatory and analgesic effects .
Result of Action
The result of the compound’s action is likely a reduction in inflammation and pain, given the anti-inflammatory and analgesic activities of similar benzothiazole derivatives . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-(phenylthio)ethanone.
Introduction of the Benzothiazole Moiety: The benzothiazole moiety is introduced via a condensation reaction between 2-aminothiophenol and a suitable aldehyde or ketone.
Coupling Reaction: The benzothiophene and benzothiazole intermediates are coupled
Eigenschaften
IUPAC Name |
3-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN2OS2/c1-13-6-11-17-19(12-13)29-23(26-17)14-7-9-15(10-8-14)25-22(27)21-20(24)16-4-2-3-5-18(16)28-21/h2-12H,1H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOGTIAWGOJYJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




methanone](/img/structure/B2387419.png)

![2,4-dimethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2387424.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2387426.png)


methanone](/img/structure/B2387430.png)

![5-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2387434.png)

